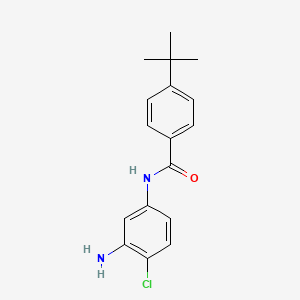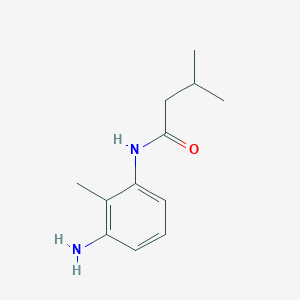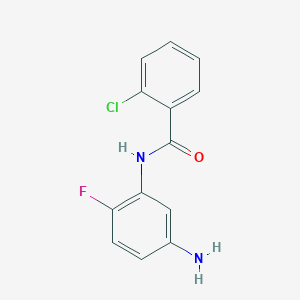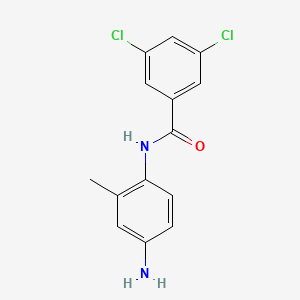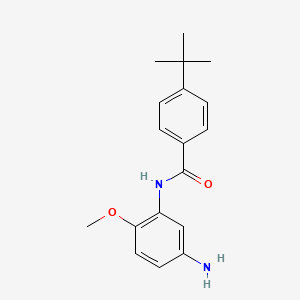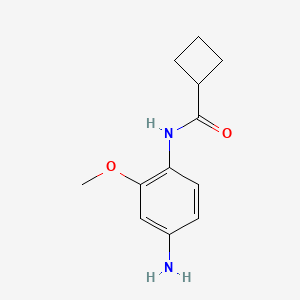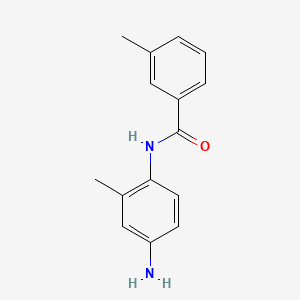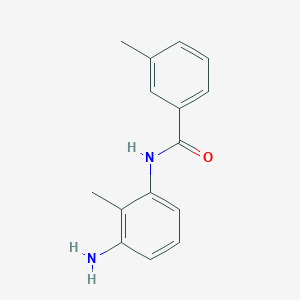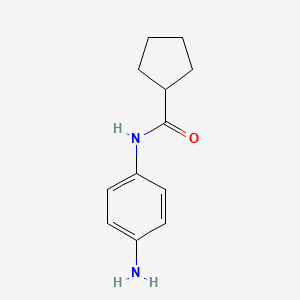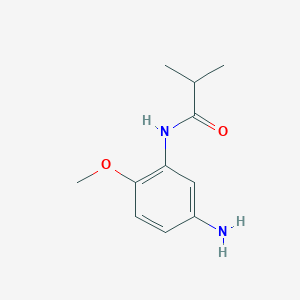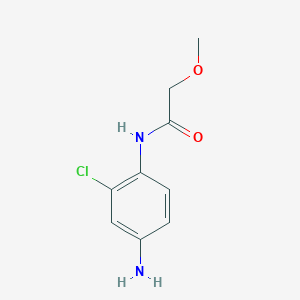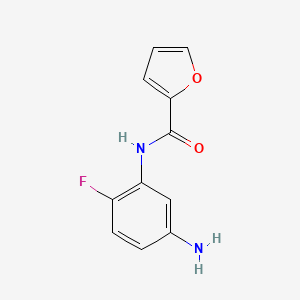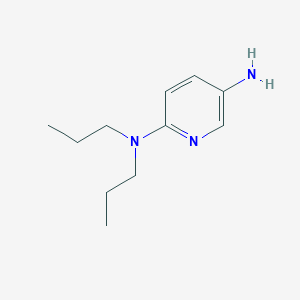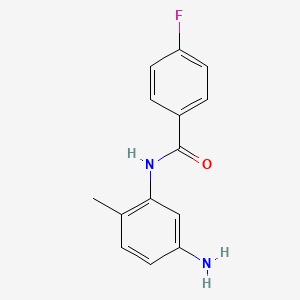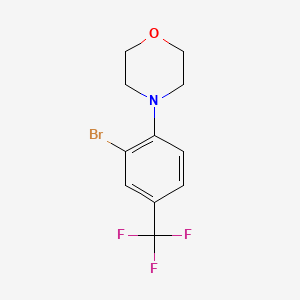
4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine is a compound that features a morpholine ring, which is known to be a versatile moiety in medicinal chemistry due to its electron-donating properties. The presence of a bromo and trifluoromethyl group on the phenyl ring can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of compounds related to 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine often involves palladium-catalyzed cross-coupling reactions, as seen in the development of a novel safety-catch amine protection group that can be activated and then cleaved under mild conditions . Additionally, the Buchwald–Hartwig amination is a common method used to introduce the morpholine moiety into aromatic compounds, as demonstrated in the synthesis of quinolines with morpholine substituents .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction. For instance, a compound with a morpholine and a fluoro-phenyl group was found to belong to the monoclinic system with specific lattice parameters, indicating the precise three-dimensional arrangement of atoms within the crystal . Similarly, the crystal structure of a bromo-dichloro-nitro-buta-diene with a morpholine ring was determined, revealing the conformation of the morpholine ring and its spatial relationship with other substituents .
Chemical Reactions Analysis
Compounds containing the morpholine moiety can undergo various chemical reactions. For example, the reaction of a bromophenyl-morpholino compound with Grignard reagents yields a series of tertiary amino alcohols . Moreover, the morpholine ring can participate in condensation reactions to form complex molecules with potential biological activity, as seen in the synthesis of an indazole carboxamide derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their substituents. The introduction of electron-withdrawing groups such as trifluoromethyl can affect the absorption spectra and electronic properties of the molecule . The photophysical properties of quinolines with morpholine substituents have been studied, revealing intraligand and charge-transfer type transitions . Additionally, the antimicrobial activities of substituted enones with a morpholine group have been evaluated, demonstrating the influence of substituents on biological activity .
Wissenschaftliche Forschungsanwendungen
Photophysics and Biomolecular Binding
- The synthesis of new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines involved 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine. This research demonstrated photophysical properties consistent with aromatic structures and significant interactions with ct-DNA, which could be attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Structural and Spectroscopic Analysis
- Derivatives of Morpholine Green containing 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine showed modifications in the absorption spectra, indicating the morpholino group as a less efficient electron donor compared to the diethylamino group (Hepworth et al., 1993).
Synthesis and Crystal Structure
- The compound, synthesized from reactions involving 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine, was characterized through NMR, IR, Mass spectral studies, and X-ray diffraction, contributing to understanding the molecular structure and potential applications in materials science (Ibiş et al., 2010).
Biological Activity
- Studies involving 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine derivatives demonstrated significant biological activity, such as antimicrobial and antitumor properties, which are crucial in the development of new therapeutic agents (Ji et al., 2018), (Mamatha S.V et al., 2019).
Antidepressive Properties
- Research into the synthesis of specific derivatives of 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, has indicated potential antidepressant activities (Yuan, 2012).
Phototherapy Applications
- In cancer phototherapy research, a derivative containing 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine was synthesized for dual-modal imaging-guided synergistic photodynamic and photothermal therapy, showing enhanced performance in tumor microenvironments (Tang et al., 2019).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
4-[2-bromo-4-(trifluoromethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-9-7-8(11(13,14)15)1-2-10(9)16-3-5-17-6-4-16/h1-2,7H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOXTIRRUBMZKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594636 |
Source


|
| Record name | 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine | |
CAS RN |
892502-13-5 |
Source


|
| Record name | 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

